
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have various physiological effects.
Mechanism of Action
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This can lead to various physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical models, this compound has been shown to increase levels of endocannabinoids in the brain and peripheral tissues. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models. This compound has also been shown to have anxiolytic and antidepressant effects, reducing anxiety and improving mood in animal models.
Advantages and Limitations for Lab Experiments
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, meaning it does not have significant effects on other enzymes or receptors in the body. This makes it a useful tool for studying the effects of endocannabinoids specifically. However, one limitation is that this compound has a relatively short half-life in the body, meaning its effects may be short-lived. Additionally, this compound has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. This compound has been shown to reduce opioid withdrawal symptoms and may have potential as an adjunct therapy for opioid addiction. Additionally, this compound may have potential as a treatment for chronic pain, as it has been shown to have analgesic effects in preclinical models. Further research is needed to fully understand the potential therapeutic applications of this compound.
Synthesis Methods
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropan-1-ol to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with 2,5-diethoxy-4-methylbenzyl bromide to yield this compound.
Scientific Research Applications
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical models. Additionally, this compound has been investigated for its potential use in the treatment of addiction, as endocannabinoids play a role in reward pathways in the brain.
properties
IUPAC Name |
2,5-diethoxy-4-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-6-19-13-9-15(14(20-7-2)8-12(13)5)21(17,18)16-10-11(3)4/h8-9,11,16H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBUSZBJMWRPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)



![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
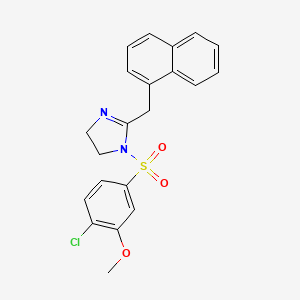
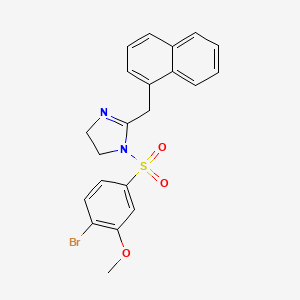
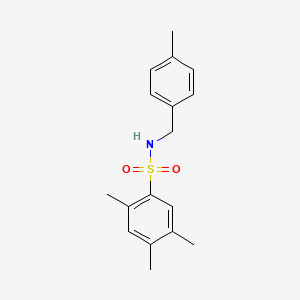
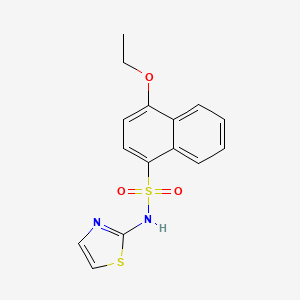
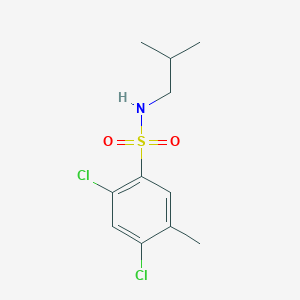



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)